Enpp-1-IN-15

Catalog No.
S12884118
CAS No.
M.F
C16H20N6O2S
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enpp-1-IN-15

Product Name

Enpp-1-IN-15

IUPAC Name

5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C16H20N6O2S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3/t25-/m1/s1

InChI Key

IZOGFOOIVMCFFK-RUZDIDTESA-N

Canonical SMILES

CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)S(=N)(=O)C

Isomeric SMILES

CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)[S@](=N)(=O)C

Enpp-1-IN-15 (CAS 2756218-99-0), also known as Compound 88a, is a highly specialized, low-molecular-weight (360.43 g/mol) small-molecule inhibitor targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). Built on an optimized triazolopyrimidine/imidazolopyrimidine scaffold, it is primarily procured for advanced immuno-oncology, metabolic research, and cGAS-STING pathway modulation. By preventing the enzymatic hydrolysis of the immunotransmitter 2',3'-cGAMP, ENPP1 inhibitors enhance innate immune responses in the tumor microenvironment. For procurement teams, assay developers, and medicinal chemists, Enpp-1-IN-15 represents a next-generation standard. It offers extraordinary picomolar-level affinity that drastically reduces the required working concentrations compared to legacy inhibitors, thereby minimizing solvent-induced cytotoxicity, lowering active pharmaceutical ingredient (API) consumption, and ensuring cleaner downstream readouts in high-throughput screening and in vivo models [1].

Substituting Enpp-1-IN-15 with earlier-generation ENPP1 inhibitors, such as suramin or first-generation sulfamides, introduces severe procurement and experimental risks. Legacy compounds often exhibit broad off-target activity against other phosphodiesterases (e.g., ENPP2/Autotaxin, ENPP3) or require micromolar working concentrations that necessitate high DMSO volumes, leading to artifactual cytotoxicity in sensitive immune cell assays. Furthermore, standard benchmark inhibitors like STF-1084 or MV-626, while selective, possess nanomolar affinities that may fail to achieve complete target occupancy in dense tumor microenvironment models without significant dose escalation. Procuring the ultra-potent Enpp-1-IN-15 ensures sustained target saturation at picomolar concentrations, safeguarding assay reproducibility, simplifying formulation, and reducing the total mass of API required for large-scale preclinical cohorts [1].

Picomolar Target Affinity vs. Nanomolar Benchmarks

Enpp-1-IN-15 demonstrates an extraordinary Ki value of 0.00586 nM (5.86 pM) against ENPP1. In direct contrast, widely procured benchmark inhibitors such as STF-1084 and MV-626 exhibit Ki values of approximately 33 nM and 5 nM, respectively. This represents an ~850-fold to 5,600-fold increase in binding affinity for Enpp-1-IN-15. This massive differential allows researchers to use significantly lower dosing regimens, conserving material and reducing the risk of off-target kinase inhibition commonly seen when pushing less potent compounds to higher concentrations [1].

Evidence DimensionBinding affinity (Ki) for ENPP1
Target Compound DataEnpp-1-IN-15: Ki = 0.00586 nM
Comparator Or BaselineMV-626 (Ki ~ 5 nM) and STF-1084 (Ki = 33 nM)
Quantified Difference~850x to 5600x higher affinity for Enpp-1-IN-15
ConditionsIn vitro biochemical ENPP1 inhibition assay

Procuring a picomolar inhibitor drastically reduces the required API mass per experiment and minimizes solvent-associated toxicity in sensitive cellular assays.

Minimization of Off-Target Phosphodiesterase Activity

Older-generation ENPP1 inhibitors, such as suramin, require high concentrations (IC50 ~ 7.77 µM) to achieve target inhibition, which inevitably leads to cross-reactivity with ENPP2 (Autotaxin) and ENPP3. Because Enpp-1-IN-15 achieves target saturation at sub-nanomolar concentrations (Ki = 0.00586 nM), it can be administered at doses where competitive binding to off-target PDEs and alkaline phosphatases is mathematically negligible. This functional selectivity ensures that downstream readouts (e.g., cGAMP accumulation) are strictly ENPP1-mediated, preventing costly false positives in drug screening [1].

Evidence DimensionRequired working concentration to avoid off-target effects
Target Compound DataEnpp-1-IN-15 achieves potent inhibition at < 0.1 nM
Comparator Or BaselineSuramin requires ~7770 nM (7.77 µM)
Quantified Difference>100,000-fold reduction in required working concentration
ConditionsCellular and biochemical PDE profiling

Eliminating off-target PDE inhibition prevents confounding variables in complex immunological and metabolic assays, ensuring reliable data for preclinical development.

Optimized Triazolopyrimidine Scaffold for Formulation Compatibility

Unlike bulky, multi-charged legacy inhibitors or complex biologics, Enpp-1-IN-15 utilizes a highly optimized, low-molecular-weight triazolopyrimidine core (MW: 360.43 g/mol). This defined small-molecule architecture provides predictable solubility and formulation compatibility compared to highly lipophilic or structurally unstable early-stage hits. For procurement teams scaling up in vivo studies, this structural efficiency translates to easier vehicle formulation and consistent lot-to-lot reproducibility, entirely avoiding the aggregation and precipitation risks associated with larger peptide-based or polyanionic inhibitors [1].

Evidence DimensionMolecular weight and formulation complexity
Target Compound DataEnpp-1-IN-15 (MW 360.43 g/mol, defined small molecule)
Comparator Or BaselineLegacy polyanionic inhibitors (e.g., Suramin, MW > 1200 g/mol)
Quantified Difference~70% reduction in molecular mass with vastly superior potency
ConditionsPreclinical formulation and handling workflows

A low-molecular-weight, highly potent API simplifies vehicle selection, reduces solvent volumes, and improves dosing consistency in animal models.

Immuno-Oncology cGAS-STING Pathway Assays

Because of its 5.86 pM affinity, Enpp-1-IN-15 is the ideal choice for cellular assays measuring cGAMP accumulation and downstream IFN-beta release. It allows researchers to achieve complete ENPP1 blockade at sub-nanomolar concentrations, avoiding the DMSO-induced cytotoxicity that plagues assays using less potent legacy inhibitors [1].

Tumor Microenvironment (TME) Modulation Models

In vivo models assessing immune cell infiltration and metabolic regulation benefit heavily from Enpp-1-IN-15's high potency and low molecular weight (360.43 g/mol). This translates to lower API dosing requirements and easier vehicle formulation compared to earlier-generation compounds like STF-1084, streamlining large-scale preclinical procurement [1].

High-Throughput Screening (HTS) Baseline Benchmarking

As one of the most potent ENPP1 inhibitors available, Enpp-1-IN-15 serves as an optimal positive control in competitive binding assays and structural biology studies. It sets a stringent picomolar baseline that older compounds cannot match, ensuring rigorous validation of novel hit compounds [1].

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

360.13684508 g/mol

Monoisotopic Mass

360.13684508 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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